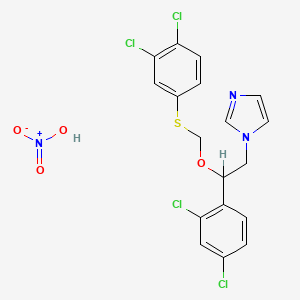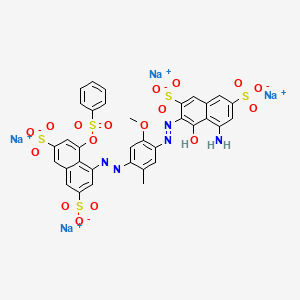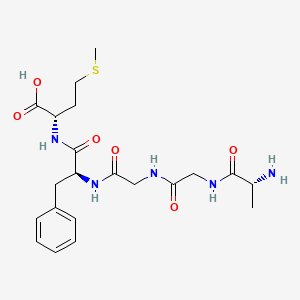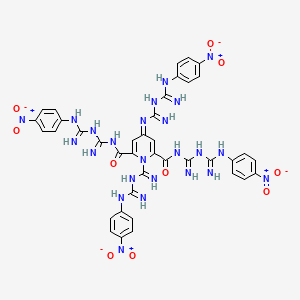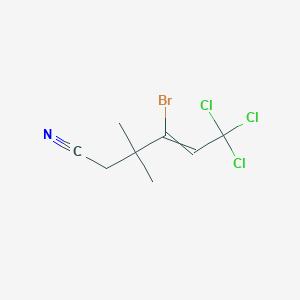
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile is an organic compound characterized by its complex structure, which includes bromine, chlorine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can remove halogen atoms or reduce the nitrile group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
Scientific Research Applications
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms and a nitrile group allows it to participate in various chemical reactions, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-ene: Lacks the nitrile group, which affects its reactivity and applications.
6,6,6-Trichloro-3,3-dimethylhex-4-enenitrile: Lacks the bromine atom, resulting in different chemical properties.
4-Bromo-3,3-dimethylhex-4-enenitrile:
Uniqueness
4-Bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile is unique due to the combination of bromine, chlorine, and nitrile groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65627-28-3 |
|---|---|
Molecular Formula |
C8H9BrCl3N |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-bromo-6,6,6-trichloro-3,3-dimethylhex-4-enenitrile |
InChI |
InChI=1S/C8H9BrCl3N/c1-7(2,3-4-13)6(9)5-8(10,11)12/h5H,3H2,1-2H3 |
InChI Key |
ROVBSGQXMPOATQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#N)C(=CC(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
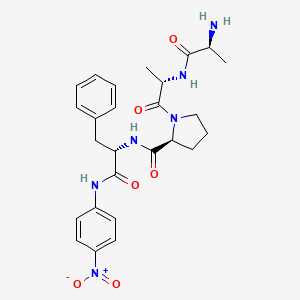
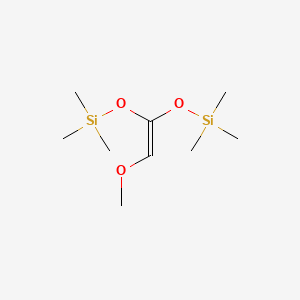

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)

![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
